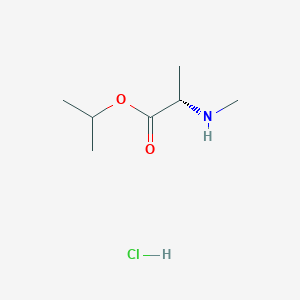
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals that have been explored for their potential in various pharmacological and chemical applications. Due to the constraints of the query, specifics about its uses in drug development or its pharmacological effects will not be discussed.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, chlorination, and esterification. For instance, a two-step method was used to synthesize a potential antidepressant, illustrating the complexity and precision required in creating such chemicals (Hill & Wisowaty, 1990).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies reveal intricate details about the molecular arrangement and the spatial orientation of atoms within the compound, which are crucial for understanding its chemical behavior and reactivity (Yan Shuang-hu, 2014).
Wissenschaftliche Forschungsanwendungen
Bioavailability and Metabolism
Bioavailability in Primates:
- Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride shows a high oral bioavailability in primates, with around 80% of the administered dose absorbed into the systemic circulation, indicating its high potential for effective systemic use (Duncan et al., 1992).
Blood-Brain Barrier Permeability:
- The compound demonstrates a moderate permeability through the blood-brain barrier in rats, suggesting its potential for neurological applications. However, achieving potentially toxic brain levels would require doses significantly higher than those used in dietary or medicinal contexts (Duncan et al., 1991).
Neuropharmacology and Toxicology
Neurotoxicological Evaluation:
- Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride has been studied for its neurotoxicological properties, specifically as a potential metabolite of serotonergic neurotoxins. While certain metabolites did not affect biogenic amine levels significantly, others caused profound depletions, indicating a complex interplay in its neurotoxic potential (Zhao et al., 1992).
Interactions with Neurotransmitter Systems:
- Investigations into the role of various neurotransmitter transporters in the neurotoxic and lethal effects of related compounds suggest that the dopamine transporter, but not the serotonin transporter, is strongly associated with lethal toxicity. This highlights the potential of this class of compounds to interact significantly with neurotransmitter systems (Piao et al., 2015).
Pharmacological Investigations
Drug Design and Synthesis:
- The compound's structure has been utilized in the design and synthesis of new pharmaceuticals, such as acetylcholinesterase inhibitors, showcasing its potential as a backbone in developing therapeutic agents for conditions like Alzheimer's disease (Nagel et al., 1995).
Cardiovascular Pharmacology:
- Its derivatives have been investigated for cardioprotective and antiarrhythmic activities, indicating potential utility in treating cardiovascular conditions (Nikam et al., 2011).
Dopamine Receptor Agonism for Erectile Dysfunction:
- Derivatives of the compound have been explored as dopamine D4 receptor agonists, with potential applications in treating conditions like erectile dysfunction, highlighting the compound's versatility in pharmacological applications (Kolasa et al., 2006).
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)8-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROGZMCBYZPDO-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)
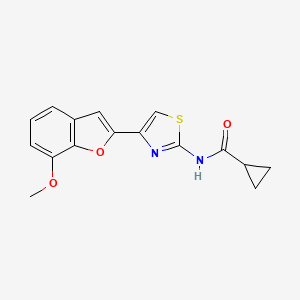
![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)
![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)
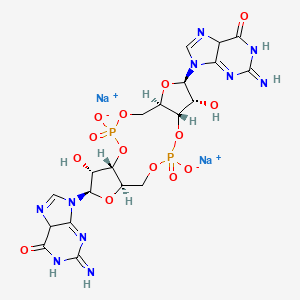
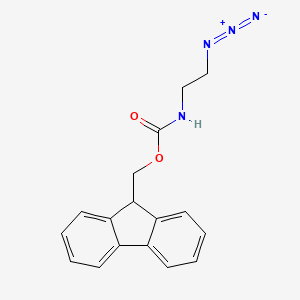
![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)
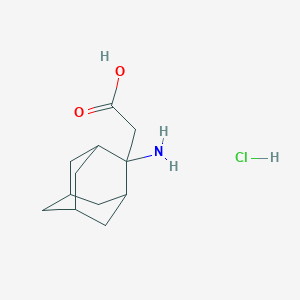
![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)
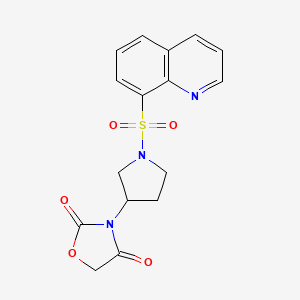
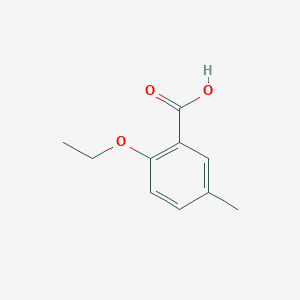
![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)